molecular formula C9H15N B13570261 Cyclohexane, 1-isocyano-2,3-dimethyl- CAS No. 775343-30-1

Cyclohexane, 1-isocyano-2,3-dimethyl-

Cat. No.: B13570261
CAS No.: 775343-30-1
M. Wt: 137.22 g/mol
InChI Key: DEIGQXSWWHBHLQ-UHFFFAOYSA-N
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Description

1-Isocyano-2,3-dimethylcyclohexane is an organic compound with the molecular formula C₉H₁₅N. It is a derivative of cyclohexane, featuring an isocyano group (-NC) attached to the first carbon and two methyl groups attached to the second and third carbons. This compound is of interest in various fields of research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-2,3-dimethylcyclohexane can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylcyclohexanone with an isocyanide reagent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of the isocyanide reagent.

Industrial Production Methods: While specific industrial production methods for 1-isocyano-2,3-dimethylcyclohexane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyano-2,3-dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The isocyano group can be oxidized to form isocyanates or other nitrogen-containing compounds.

    Reduction: Reduction of the isocyano group can yield primary amines.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Isocyanates or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isocyano-2,3-dimethylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to coordinate with metal ions.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1-isocyano-2,3-dimethylcyclohexane exerts its effects is primarily through its isocyano group. This group can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways. The compound’s ability to undergo nucleophilic substitution also allows it to interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    1-Isocyano-2-methylcyclohexane: Similar structure but with only one methyl group.

    1-Isocyano-3-methylcyclohexane: Similar structure but with the methyl group on the third carbon.

    1-Isocyano-2,4-dimethylcyclohexane: Similar structure but with methyl groups on the second and fourth carbons.

Uniqueness: 1-Isocyano-2,3-dimethylcyclohexane is unique due to the specific positioning of its isocyano and methyl groups, which influence its chemical reactivity and biological activity. The presence of two methyl groups adjacent to the isocyano group can lead to steric effects that alter its behavior compared to other isocyano-cyclohexane derivatives.

Properties

CAS No.

775343-30-1

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-isocyano-2,3-dimethylcyclohexane

InChI

InChI=1S/C9H15N/c1-7-5-4-6-9(10-3)8(7)2/h7-9H,4-6H2,1-2H3

InChI Key

DEIGQXSWWHBHLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)[N+]#[C-]

Origin of Product

United States

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